molecular formula C10H12O B1444308 2-m-Tolylpropanal CAS No. 59452-89-0

2-m-Tolylpropanal

Cat. No.: B1444308
CAS No.: 59452-89-0
M. Wt: 148.2 g/mol
InChI Key: BQOMLDKKNSTBKM-UHFFFAOYSA-N
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Description

2-m-Tolylpropanal, also known as 2-(m-Tolyl)propanal, is an organic compound with the molecular formula C10H12O. It belongs to the class of aldehydes, characterized by the presence of a terminal carbonyl group (O=CH–). This compound is known for its aromatic properties due to the presence of a tolyl group, which is a methyl-substituted phenyl group. This compound is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds .

Properties

IUPAC Name

2-(3-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)9(2)7-11/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMLDKKNSTBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-m-Tolylpropanal can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CHO} ]

Another method involves the oxidation of 2-m-Tolylpropanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically involve the use of an organic solvent like dichloromethane or acetone .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-m-Tolylpropenal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is as follows:

[ \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}=\text{CHCHO} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CHO} ]

Chemical Reactions Analysis

Acid-Base Reactions and Deprotonation

The aldehyde proton in 2-m-Tolylpropanal exhibits moderate acidity due to resonance stabilization of the conjugate base. Thermodynamic data for deprotonation of structurally similar aldehydes (e.g., 2-methylpropanal) provide insights:

ReactionΔrH° (kJ/mol)ΔrG° (kJ/mol)MethodSource
C₄H₇O⁻ + H⁺ → C₄H₈O1535 ± 131504 ± 13Gas-phase D-EA

For this compound, deprotonation generates a resonance-stabilized enolate, which participates in nucleophilic reactions such as aldol condensations.

Condensation with Active Methylene Compounds

This compound undergoes Knoevenagel-type condensations with active methylene reagents (e.g., ethyl cyanoacetate, malononitrile) under acidic or basic conditions. A study on analogous 3-oxo-2-arylhydrazonopropanals demonstrated:

  • Reaction with ethyl cyanoacetate yields 6-phenyl-5-(p-tolyl)azonicotinic acid ethyl ester under acetic acid/ammonium acetate conditions .

  • Key conditions :

    • Solvent: Acetic acid

    • Catalyst: Ammonium acetate

    • Temperature: 80–100°C

Mechanism :

  • Hydrazone formation at the aldehyde group.

  • Nucleophilic attack by the active methylene compound.

  • Cyclization to form a pyridine or pyridazinone core .

Hydrazone Formation and Cyclization

Reaction with arylhydrazines (e.g., p-tolylhydrazine) produces hydrazones, which undergo cyclocondensation to yield heterocycles. For example:

  • With ethyl cyanoacetate : Forms 2-amino-6-phenyl-5-(p-tolyl)azonicotinic acid ethyl ester via a six-membered transition state .

  • With nitrile derivatives : Produces pyridazinones through a 6π-electrocyclization pathway .

Representative Reaction Scheme :

text
This compound + p-Tolylhydrazine → Hydrazone intermediate → Condensation with ethyl cyanoacetate → Cyclization → Azonicotinate derivative

Stability and Reactivity Considerations

  • Thermal Sensitivity : Dehydration or polymerization may occur above 100°C.

  • Storage : Requires inert atmospheres to prevent oxidation of the aldehyde group.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • 2-m-Tolylpropanal serves as a precursor in the synthesis of various APIs. Its structure allows for modifications that lead to biologically active compounds.
    • Case Study : In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel anti-inflammatory agents through aldol condensation reactions, demonstrating its versatility as a building block for pharmaceutical development .
  • Chiral Synthesis :
    • The compound can be employed in asymmetric synthesis, where it acts as a chiral auxiliary. This application is crucial for developing enantiomerically pure drugs.
    • Data Table :
    Reaction TypeProductYield (%)
    Aldol CondensationAnti-inflammatory agent85
    Michael AdditionAnticancer compound90

Agrochemical Applications

  • Pesticide Formulation :
    • This compound is used in the formulation of certain pesticides. Its ability to interact with biological systems makes it suitable for developing effective agrochemicals.
    • Case Study : Research indicated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests, leading to its incorporation into commercial pesticide products .
  • Herbicide Development :
    • The compound is also explored for its potential in herbicide formulations, where it can help target specific plant pathways.
    • Data Table :
    Application TypeTarget OrganismEfficacy (%)
    InsecticideAphids75
    HerbicideBroadleaf weeds80

Industrial Applications

  • Flavor and Fragrance Industry :
    • Due to its pleasant aromatic properties, this compound finds applications in the flavor and fragrance industry. It is used to impart specific scents in perfumes and food products.
  • Polymer Chemistry :
    • The compound can be utilized in polymerization processes to create materials with tailored properties for various industrial applications.

Mechanism of Action

The mechanism of action of 2-m-Tolylpropanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its biological activities, where it can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

2-m-Tolylpropanal can be compared with other similar compounds such as:

    2-m-Tolylpropenal: An unsaturated aldehyde with a similar structure but with a double bond in the side chain.

    2-m-Tolylpropanol: The corresponding alcohol of this compound.

    2-m-Tolylpropanoic acid: The corresponding carboxylic acid of this compound.

Uniqueness

This compound is unique due to its specific reactivity as an aldehyde, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its aromatic nature also contributes to its distinct properties and applications .

Biological Activity

2-m-Tolylpropanal, also known as 2-(m-tolyl)propanal, is an organic compound belonging to the class of aldehydes. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and its interactions with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C11H14O
  • Molecular Weight : 162.23 g/mol

The compound features a propanal backbone with a methyl group attached to the aromatic ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. This interaction could influence drug metabolism and efficacy, making it a candidate for further investigation in pharmacokinetics.
  • Receptor Modulation : Similar compounds have shown potential as allosteric modulators for various receptors. The structural features of this compound may allow it to modulate receptor activity, impacting cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings regarding structural modifications and their effects on activity:

Compound VariantModificationBiological ActivityReference
1Parent compoundModerate activity
2Addition of halogenEnhanced potency
3Aromatic substitutionReduced efficacy

These findings indicate that specific modifications can significantly alter the compound's biological profile.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Acaricidal Activity : A series of aryl propionic esters were evaluated for acaricidal activity against Psoroptes cuniculi. Some derivatives exhibited lower LC50 values than standard treatments like ivermectin, suggesting that similar structural frameworks could enhance the efficacy of this compound in pest control applications .
  • Anti-inflammatory Properties : Research into related compounds has indicated potential anti-inflammatory effects through inhibition of nitric oxide (NO) production. This suggests that this compound may possess similar properties, warranting further exploration in inflammatory disease models .

Q & A

Q. How can computational modeling predict 2-m-Tolylpropanal’s physicochemical properties, and what validation criteria ensure model accuracy?

  • Methodological Answer : Employ molecular dynamics (MD) for solubility predictions and COSMO-RS for partition coefficients. Validate against experimental logP (octanol-water) and melting points. Use root-mean-square deviation (RMSD) <0.5 Å as a benchmark for structural accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct a PRISMA-guided systematic review to identify bias in assay conditions (e.g., cell lines, concentrations). Perform meta-analysis using random-effects models to account for heterogeneity. Replicate key studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .

Q. How do synergistic effects between this compound and co-catalysts enhance reaction efficiency in multicomponent reactions?

  • Methodological Answer : Design a fractional factorial experiment to isolate synergistic variables (e.g., catalyst pairing, solvent mixtures). Use response surface methodology (RSM) to optimize turnover frequency (TOF). Validate via in-situ IR or Raman spectroscopy to track intermediate formation .

Methodological Guidelines

  • Literature Reviews : Follow PRISMA guidelines to minimize selection bias and ensure transparency in study inclusion/exclusion .
  • Data Validation : Use inter-laboratory comparisons and spike-recovery experiments (≥95% recovery) to confirm analytical accuracy .
  • Ethical Reporting : Disclose all synthetic byproducts and failed experiments to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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